6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine
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Description
6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C8H6F3N5 and its molecular weight is 229.166. The purity is usually 95%.
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Scientific Research Applications
Complex Formation and Characterization
6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine has been utilized in the synthesis and characterization of Rh(III) mixed ligand polypyridine type complexes. These complexes exhibit π–π* absorption and emission properties and provide insights into the coordination chemistry involving pyridyl triazole ligands (Burke et al., 2004).
Pharmaceutical Market Potential
Research indicates the biological activity and pharmaceutical market potential of heterocycles containing 1,2,3,4-teterazoles and 1,2,4-triazoles. Compounds incorporating these structures demonstrate a broad spectrum of biological action and low toxicity. This highlights the significance of these compounds in modern pharmaceutical development (Hulina & Kaplaushenko, 2017).
Drug Delivery Systems
The compound is relevant in the development of drug delivery systems. For instance, water-soluble metalla-cages were designed for the encapsulation of lipophilic pyrenyl derivatives, including biologically relevant structures. These systems exhibit significant cytotoxicity against cancer cells, indicating their potential in medical applications (Mattsson et al., 2010).
Photoredox Catalysis
The compound finds use in photoredox catalysis. Eosin Y, an organic dye, was activated as a photoredox catalyst to afford good yields of 2,4,6-triarylpyridines. This process demonstrates the utility of this compound in synthetic organic chemistry (Rohokale et al., 2016).
Extraction and Separation Processes
2,6-Bis(triazinyl)pyridines containing this compound have been studied for their potential in separating americium(III) from europium(III) in nuclear waste management. The molecules' resistance to hydrolysis and radiolysis and their ability to enhance separations of americium(III) from europium(III) highlight their importance in this field (Hudson et al., 2006).
Anticancer Evaluation
Compounds like 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and related derivatives have been synthesized from isonicotinic acid hydrazide and evaluated for their anticancer activity against various cancer cell lines. The results showed significant cytotoxicity, indicating the role of such compounds in cancer treatment (Abdo & Kamel, 2015).
Properties
IUPAC Name |
6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)6-3-5(12)4-13-7(6)16-14-1-2-15-16/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWISYPZSGXHJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.